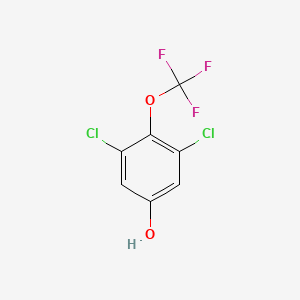amine](/img/structure/B13322161.png)
[(3-Methoxyoxan-3-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyoxan-3-yl)methylamine involves the reaction of 3-methoxyoxan-3-ylmethanol with methylamine under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of (3-Methoxyoxan-3-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyoxan-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
(3-Methoxyoxan-3-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of (3-Methoxyoxan-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyoxolan-3-yl)methylamine: Similar in structure but with slight variations in the functional groups.
(3-Methoxy-3-methylbutyl)amine: Another related compound with different substituents.
Uniqueness
(3-Methoxyoxan-3-yl)methylamine is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-(3-methoxyoxan-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H17NO2/c1-9-6-8(10-2)4-3-5-11-7-8/h9H,3-7H2,1-2H3 |
InChI Key |
CHGWVNLZNUBVFK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCOC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


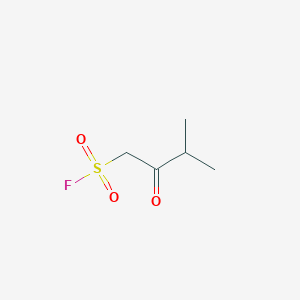
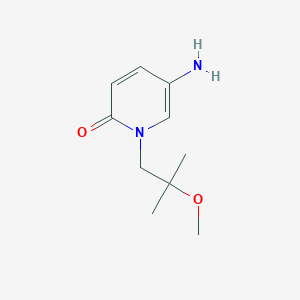
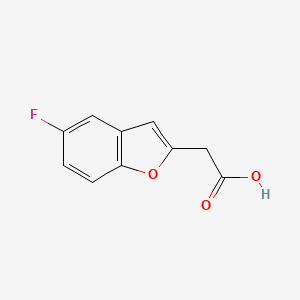


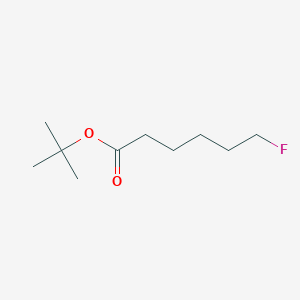
![2-[(Octan-2-yl)amino]butan-1-ol](/img/structure/B13322124.png)
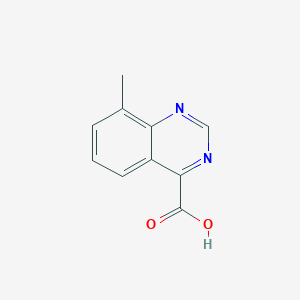
![2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B13322126.png)

![2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B13322132.png)

